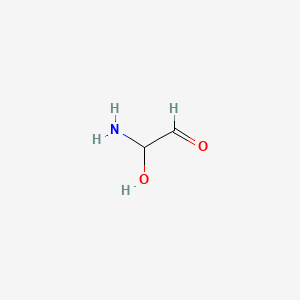
Amino(hydroxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(hydroxy)acetaldehyde is an organic compound that contains both an amino group and a hydroxyl group attached to an aldehyde. This compound is of significant interest in organic chemistry due to its bifunctional nature, which allows it to participate in a variety of chemical reactions. It is a versatile intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(hydroxy)acetaldehyde can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile . Another method involves the reductive amination of glyoxal with ammonia or primary amines .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale Strecker synthesis due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Amino(hydroxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form amino acids or other aldehydes.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form imines or Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions are often employed to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Amino acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Imines, Schiff bases.
Scientific Research Applications
Amino(hydroxy)acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amino(hydroxy)acetaldehyde involves its ability to participate in nucleophilic addition and substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions . These properties make it a versatile intermediate in various biochemical pathways and synthetic processes .
Comparison with Similar Compounds
Aminoacetaldehyde: Similar in structure but lacks the hydroxyl group.
Aminoacetone: Contains a ketone group instead of an aldehyde.
Aminopropanal: Has an additional carbon in the chain compared to amino(hydroxy)acetaldehyde.
Uniqueness: this compound is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its analogs. The presence of both amino and hydroxyl groups enhances its reactivity and versatility in synthetic applications .
Properties
CAS No. |
62163-52-4 |
|---|---|
Molecular Formula |
C2H5NO2 |
Molecular Weight |
75.07 g/mol |
IUPAC Name |
2-amino-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C2H5NO2/c3-2(5)1-4/h1-2,5H,3H2 |
InChI Key |
LMBNWNOCSFGYTI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















